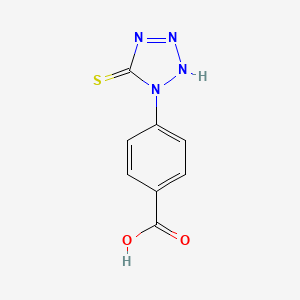

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole

Descripción general

Descripción

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a carboxyphenyl group and a mercapto group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole can be synthesized through several methods. One common approach involves the cyclization of 4-carboxyphenylhydrazine with carbon disulfide and sodium azide under acidic conditions. The reaction typically proceeds as follows:

Step 1: 4-Carboxyphenylhydrazine is reacted with carbon disulfide in the presence of a base such as sodium hydroxide to form the corresponding dithiocarbazate.

Step 2: The dithiocarbazate is then treated with sodium azide under acidic conditions to induce cyclization, forming the tetrazole ring.

Step 3: The resulting product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Coordination Chemistry

One of the prominent applications of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is in coordination chemistry. It acts as a ligand that can form complexes with various metal ions. A study demonstrated the coordination properties of this compound with transition metals, highlighting its ability to stabilize metal centers and influence their electronic properties. This is particularly relevant in designing catalysts for organic reactions and in materials development .

Case Study: Coordination Complexes

- A research investigation focused on the synthesis of metal complexes using this compound revealed that these complexes exhibited unique catalytic properties in oxidation reactions, showcasing the compound's versatility as a ligand .

Materials Science

In materials science, this compound has been utilized in developing advanced materials such as photosensitive dry films and resist materials for microelectronics. Its thiol group enhances adhesion properties and stability under various processing conditions.

Table 1: Properties of Photosensitive Dry Films Incorporating this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| UV Sensitivity | High |

| Adhesion Strength | Enhanced compared to standard films |

| Application | Microelectronics fabrication |

Pharmaceutical Applications

The compound also shows promise in pharmaceutical applications due to its biological activity. Research has indicated that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for drug development.

Case Study: Antimicrobial Activity

Mecanismo De Acción

The mechanism of action of 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole involves its interaction with molecular targets through its functional groups. The carboxyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other biological molecules. The tetrazole ring can participate in electron transfer reactions, contributing to its bioactivity.

Comparación Con Compuestos Similares

Similar Compounds

- 5-(4-Carboxyphenyl)-10,15,20-tris(pentafluorophenyl)porphyrin

- Tetra(4-carboxyphenyl)porphyrin

- 1,3,5-Tris(4-carboxyphenyl)benzene

Uniqueness

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole is unique due to the presence of both a carboxyphenyl group and a mercapto group on the tetrazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of stable metal complexes, making it a versatile compound for various applications.

Actividad Biológica

1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole (CPT) is a chemical compound with the molecular formula CHNOS, recognized for its unique structural features that include both a carboxylic acid group and a thiol group. This compound has garnered attention in various fields due to its potential biological activities and applications in bioconjugation and metal ion binding.

Chemical Structure and Properties

CPT is characterized by a tetrazole ring, which contributes to its reactivity and interaction capabilities. The presence of the carboxylic acid (-COOH) allows for amide bond formation with primary amines in proteins, while the thiol group (-SH) enables participation in thiol-ene click chemistry. The compound typically appears as a white to light yellow crystalline powder with a molecular weight of 222.22 g/mol .

Biological Activities

Research has indicated that CPT exhibits several biological activities, which can be summarized as follows:

- Bioconjugation Agent : CPT acts as a versatile bioconjugation agent, facilitating the attachment of various functional groups to biomolecules, enhancing their utility in research and therapeutic applications.

- Metal Ion Binding : Studies have shown that CPT can effectively bind to metal ions, influencing their solubility and bioavailability. This property is particularly significant for applications in environmental chemistry and bioremediation, especially for the removal of heavy metals from contaminated sources .

- Antioxidant Activity : Preliminary studies suggest that CPT may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. This activity is attributed to the presence of the thiol group, known for its ability to scavenge free radicals.

Synthesis Methods

CPT can be synthesized through various methods, including condensation reactions involving 4-carboxyphenyl hydrazine and thioketones or through multi-step synthetic routes involving intermediate compounds. The synthesis typically requires careful control of reaction conditions to yield high purity products.

Study 1: Bioconjugation Applications

A study explored the use of CPT in bioconjugation for fluorescent labeling of proteins. The results indicated that proteins modified with CPT exhibited enhanced fluorescence intensity, demonstrating the compound's effectiveness as a labeling agent. The study highlighted the potential for CPT in developing targeted drug delivery systems.

Study 2: Metal Ion Complexation

Another investigation focused on CPT's ability to form stable complexes with various metal ions such as Cu²⁺ and Pb²⁺. The stability constants were determined using spectrophotometric methods, revealing that CPT forms stronger complexes compared to traditional chelating agents. This finding supports its application in environmental remediation efforts .

Comparative Analysis

To better understand the uniqueness of CPT, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Mercapto-1H-tetrazole | CHNS | Simpler structure; lacks carboxylic acid group |

| 4-Amino-5-thiophenyl-1H-tetrazole |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole?

The synthesis typically involves heterogenous catalytic conditions. For example, equimolar amounts of precursors can be reacted in PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour. Reaction progress is monitored via TLC, followed by cooling, ice-water quenching, filtration, and recrystallization in aqueous acetic acid . This method ensures high purity and scalability for academic research.

Q. How is the structural integrity of this compound validated?

Structural validation employs spectroscopic techniques:

- IR spectroscopy : Identifies characteristic absorption bands for functional groups (e.g., carboxyl C=O stretch ~1700 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹).

- ¹H NMR : Chemical shifts for aromatic protons (δ 7.2–8.1 ppm) and mercapto groups (δ 3.5–4.0 ppm) confirm substituent positions.

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for analogous tetrazole derivatives .

Q. What analytical methods are recommended for purity assessment?

- TLC : Initial monitoring of reaction progress using silica gel plates.

- HPLC : Quantifies purity with reverse-phase columns (C18) and UV detection at 254 nm.

- Elemental analysis : Validates C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers address challenges in isolating tetrazole derivatives from reaction mixtures?

Co-elution of byproducts (e.g., oxadiazoles) is common due to structural similarities. Strategies include:

- Recrystallization optimization : Adjusting solvent polarity (e.g., aqueous acetic acid vs. ethanol).

- Chromatographic separation : Using preparative HPLC with gradient elution.

- Spectroscopic differentiation : Combining ¹H NMR and GS-MS to distinguish isomers, as seen in mixtures of triazole and oxadiazole derivatives .

Q. What mechanistic insights explain the reactivity of the mercapto group in this compound?

The mercapto (-SH) group undergoes oxidation to disulfides or sulfonic acids under oxidative conditions (e.g., H₂O₂). Nucleophilic substitution at the tetrazole ring is favored in basic media, enabling functionalization at the 5-position. Computational studies (DFT) can predict reactive sites by analyzing electron density distributions .

Q. How can contradictory spectral data be resolved in structural assignments?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR : To detect tautomeric equilibria.

- Deuterated solvent screening : DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts.

- Cross-validation with X-ray data : Resolve ambiguities in bond lengths and angles .

Q. What strategies optimize catalytic conditions for derivative synthesis?

- Catalyst screening : Test acidic (e.g., Montmorillonite K10) vs. basic catalysts (e.g., Bleaching Earth Clay) to modulate reaction pathways.

- Solvent effects : PEG-400 enhances solubility of polar intermediates, while DMF accelerates nucleophilic substitutions.

- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions .

Q. What biological activities are predicted for this compound based on structural analogs?

Analogous tetrazoles with carboxyl groups exhibit anticonvulsant and enzyme-inhibitory properties. In vitro assays (e.g., COX-2 inhibition, antimicrobial testing) are recommended. Molecular docking studies can predict binding affinities to targets like GABA receptors .

Q. Methodological Notes

- Synthetic reproducibility : Ensure anhydrous conditions to prevent hydrolysis of intermediates.

- Safety protocols : Handle mercapto derivatives in fume hoods due to potential sulfur-based volatiles.

- Data reporting : Include full spectroscopic datasets (e.g., NMR integration ratios, IR band assignments) to facilitate peer validation.

Propiedades

IUPAC Name |

4-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2S/c13-7(14)5-1-3-6(4-2-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVFHEXRJFFDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N2C(=S)N=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545863 | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23249-95-8 | |

| Record name | 4-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23249-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Carboxyphenyl)-5-mercapto-1H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023249958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.